molecular formula C17H17NS B14502779 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione CAS No. 63168-02-5

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione

Cat. No.: B14502779
CAS No.: 63168-02-5
M. Wt: 267.4 g/mol
InChI Key: WVIDMSDICLYHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione is an organic compound characterized by its unique structure, which includes a dimethylamino group, two phenyl groups, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione typically involves the reaction of dimethylamine with a suitable precursor, such as a diphenylpropenone derivative. The reaction conditions often include the use of solvents like toluene and methanol, and the process may involve multiple steps, including heating, cooling, filtering, and drying .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions in reaction kettles, with precise control over temperature and pressure. For example, the reaction of triphenyl phosphine with 1,3-dibromopropane in toluene, followed by the addition of dimethylamine, can yield the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .

Scientific Research Applications

3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1,2-diphenylprop-2-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thione group can act as a nucleophile in various biochemical pathways .

Properties

CAS No.

63168-02-5

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

3-(dimethylamino)-1,2-diphenylprop-2-ene-1-thione

InChI

InChI=1S/C17H17NS/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

WVIDMSDICLYHMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.